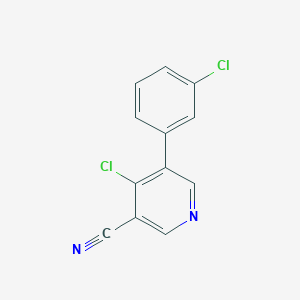

4-Chloro-5-(3-chlorophenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |

InChI Key |

NDQGZQWRZNWPIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl |

Origin of Product |

United States |

Academic Investigations into Biological Activities and Structure Activity Relationships of 4 Chloro 5 3 Chlorophenyl Nicotinonitrile and Its Analogues

Exploration of Antioxidant Properties in Nicotinonitrile Frameworks

The pyridine (B92270) ring system is a core structural unit in numerous natural and synthetic molecules that play significant roles in metabolism. ekb.eg Nicotinonitrile (3-cyanopyridine) derivatives, in particular, have attracted considerable attention for their diverse pharmacological activities, including antioxidant potential. ekb.egnih.gov

In Vitro Radical Scavenging Assays and Comparative Analysis

The antioxidant capacity of nicotinonitrile derivatives is often evaluated through in vitro assays that measure their ability to scavenge synthetic free radicals. A common method used is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. ekb.egresearchgate.net In this assay, the ability of a compound to decolorize the pre-formed blue/green ABTS radical cation (ABTS•+) is measured spectrophotometrically, and the activity is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals.

For instance, studies on certain nicotinonitrile derivatives bearing a furan (B31954) moiety have demonstrated promising in vitro antioxidant activities using the ABTS method. ekb.eg Similarly, other research has identified nicotinonitrile derivatives that exhibit significant ABTS radical scavenging activity, with some compounds showing potency comparable to or even greater than standard antioxidants like ascorbic acid. ekb.egresearchgate.net While direct data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile is not available, the results for its analogues suggest that the nicotinonitrile scaffold is a promising backbone for antioxidant compounds.

A comparative analysis of various derivatives has shown that the antioxidant activity can be highly dependent on the specific substituents attached to the core structure. researchgate.net

Table 1: Comparative Antioxidant Activity of Selected Nicotinonitrile Analogues This table is illustrative and based on findings for various nicotinonitrile derivatives. The specific activity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile is not yet reported.

| Compound Series | Assay | Finding | Reference |

|---|---|---|---|

| Nicotinonitrile-Furan Hybrids | ABTS | Showed promising in vitro antioxidant activities. | ekb.eg |

| 3-Cyanopyridine Derivatives | ABTS | Five compounds demonstrated the ability to scavenge the ABTS•+ radical cation. | researchgate.net |

Mechanistic Studies of Oxidative Stress Mitigation by Nicotinonitrile Derivatives

The mechanism by which antioxidants neutralize free radicals is crucial to understanding their function. For many antioxidant molecules, the primary mechanism involves donating a hydrogen atom to a radical, a process known as Hydrogen Atom Transfer (HAT). frontiersin.org In the context of nicotinonitrile derivatives, the presence of N-H or even C-H bonds can be potential sites for hydrogen donation. frontiersin.org

Theoretical studies using Density Functional Theory (DFT) on related nitrogen-containing heterocyclic compounds help elucidate these mechanisms. frontiersin.org Calculations of Bond Dissociation Enthalpy (BDE) are particularly informative; a lower BDE for an N-H or C-H bond indicates that the hydrogen atom can be abstracted more easily, suggesting higher antioxidant activity via the HAT mechanism. frontiersin.org While specific mechanistic studies on 4-Chloro-5-(3-chlorophenyl)nicotinonitrile are absent from the current literature, research on analogous structures suggests that the electronic environment of the pyridine and phenyl rings, influenced by substituents, would play a critical role in modulating the BDE of potential hydrogen-donating sites. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Enhanced Antioxidant Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For nicotinonitrile frameworks, SAR studies aim to identify which structural modifications lead to enhanced antioxidant effects. researchgate.netfrontiersin.org

Key findings from research on various nicotinonitrile analogues indicate that:

Substituent Effects: The nature and position of substituents on the aromatic rings are critical. The incorporation of electron-donating groups can significantly enhance antioxidant activity. frontiersin.org For example, studies on related heterocyclic systems have shown that groups like amines can improve radical scavenging capabilities. frontiersin.org

Hybrid Molecules: Fusing the nicotinonitrile scaffold with other known antioxidant pharmacophores, such as phenothiazine, is a strategy that has been explored to create hybrid molecules with potent activity. researchgate.net

The presence of two chlorophenyl groups in 4-Chloro-5-(3-chlorophenyl)nicotinonitrile suggests a specific electronic and steric profile that would need to be evaluated to predict its activity based on these SAR principles.

Antimicrobial Research Studies

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like nicotinonitriles are a fertile ground for discovery. nih.govresearchgate.net Various derivatives of nicotinonitrile have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. researchgate.netproquest.comresearchgate.net

Assessment of Antibacterial Efficacy

Several studies have reported the synthesis of novel nicotinonitrile derivatives and their subsequent screening for antibacterial properties. proquest.comresearchgate.netnih.gov These assessments are typically conducted in vitro using methods like the agar (B569324) well diffusion method, where the diameter of the zone of inhibition around a compound-impregnated disc indicates its ability to halt bacterial growth. proquest.com

For example, a series of novel nicotinonitrile derivatives synthesized from coumarinyl chalcones were screened for antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria. proquest.comresearchgate.net The results indicated that some of these compounds exhibited good antibacterial activity when compared to the standard drug Ampicillin. proquest.comresearchgate.net Another study focused on nicotinonitrile glycosides, which were found to have notable antibacterial activity against Escherichia coli and Bacillus thuringiensis. researchgate.net

Table 2: Antibacterial Activity of Selected Nicotinonitrile Analogues (Inhibition Zone in mm) This table presents illustrative data from studies on nicotinonitrile derivatives. Data for the specific title compound is not available.

| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella sp. | Reference |

|---|---|---|---|---|---|

| Analogue 3a | 17 | 15 | 16 | 15 | proquest.com |

| Analogue 3b | 16 | 14 | 15 | 14 | proquest.com |

| Analogue 3c | 15 | 13 | 14 | 13 | proquest.com |

Investigations into Antifungal Potency

In addition to antibacterial action, nicotinonitrile derivatives have also been investigated for their potential as antifungal agents. proquest.comresearchgate.net The in vitro antifungal activity is often tested against clinically relevant fungi such as Candida albicans.

In the same study that evaluated antibacterial efficacy, the nicotinonitrile derivatives derived from coumarinyl chalcones were also tested for antifungal activity against Candida albicans. proquest.comresearchgate.net The compounds demonstrated moderate antifungal activity when compared to the standard antifungal drug fluconazole. proquest.comresearchgate.net This suggests that the nicotinonitrile scaffold can be a viable starting point for the development of new antifungal compounds, although extensive structural modifications may be necessary to achieve high potency.

Studies on Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to both biological and non-biological surfaces. nih.gov The formation of biofilms is a significant virulence factor for many pathogenic bacteria, contributing to persistent infections and increased resistance to antimicrobial agents. Consequently, the inhibition of biofilm formation is a key strategy in the development of new antibacterial therapies.

While direct studies on the biofilm inhibition activity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile are not extensively available in the current literature, research on related substituted pyridine derivatives suggests potential efficacy. For instance, certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against biofilm-forming tubercle bacilli. frontiersin.orgnih.gov These studies indicate that the pyridine scaffold can be a viable starting point for the development of biofilm inhibitors. The introduction of a fluorine atom into the pyridine ring of some compounds has been shown to improve their ability to penetrate biofilms. nih.gov This suggests that the chloro substitution in 4-Chloro-5-(3-chlorophenyl)nicotinonitrile might similarly influence its anti-biofilm properties.

The mechanism of biofilm inhibition by related heterocyclic compounds often involves the disruption of quorum sensing, a cell-to-cell communication process that regulates gene expression in bacteria and is crucial for biofilm development. mdpi.com Other strategies include the inhibition of bacterial adhesion to surfaces and the enzymatic degradation of the biofilm matrix. nih.gov

Table 1: Biofilm Inhibition by Representative Pyridine and Quinoline (B57606) Derivatives

| Compound/Class | Organism(s) | Activity | Reference(s) |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Inhibition of biofilm formation and reduction in viability of established biofilms. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Universal antibiofilm activity, with some derivatives showing concentration-dependent inhibition of biofilm formation. nih.gov | nih.gov |

| Quinazoline derivatives | Mycobacterium smegmatis | Identification of derivatives with biofilm inhibition activity. nih.gov | nih.gov |

This table presents data for related pyridine and quinoline derivatives to infer the potential activity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile, for which direct data is not available.

Research on Anti-inflammatory Potential of Nicotinonitrile Compounds

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. The nicotinonitrile scaffold has been explored for its anti-inflammatory potential, with several derivatives showing promising activity. ekb.eg

The anti-inflammatory effects of many heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives, are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.gov Some pyrimidine-based anti-inflammatory agents function by suppressing the activity of both COX-1 and COX-2 enzymes. nih.gov

Furthermore, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1). acs.org While direct evidence for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile is lacking, studies on related 4-arylcoumarins and other heterocyclic compounds have demonstrated their ability to inhibit the production of these inflammatory mediators in macrophage cell lines. nih.gov For instance, certain dissymmetric pyridyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to exert anti-inflammatory effects by inhibiting NF-κB pathway activation. mdpi.com

The anti-inflammatory activity of nicotinonitrile and related heterocyclic compounds is significantly influenced by the nature and position of their substituents. In a series of 4-amino-2-aryl-5-cyano-6-phenylpyrimidines, certain derivatives exhibited better anti-inflammatory activity than the standard drug aspirin. nih.gov The presence of a chloro-substituent in the second ring of 5-aryl-1,4-benzodiazepines was found to enhance their anti-inflammatory and anticancer activities. nih.gov

For a series of newly synthesized 3-cyanopyridines, the anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats. acs.orgnih.gov The results indicated a wide range of edema inhibition, with some compounds showing more potent activity than the reference drug diclofenac. acs.orgnih.gov Specifically, compounds with certain phenyl substitutions demonstrated significant anti-inflammatory potential. nih.gov These findings suggest that the 3-chlorophenyl group at the 5-position and the chloro group at the 4-position of the nicotinonitrile core in the target compound are likely to play a crucial role in its potential anti-inflammatory profile.

Anticancer Research and Molecular Target Interactions

The nicotinonitrile scaffold is a key component in several approved anticancer drugs, such as bosutinib (B1684425) and neratinib, highlighting its importance in oncology research. ekb.eg The structural versatility of nicotinonitrile derivatives allows for the fine-tuning of their biological activity against various cancer types.

Numerous studies have reported the synthesis and evaluation of nicotinonitrile analogues and other related heterocyclic compounds for their antiproliferative activity against a wide range of human cancer cell lines. While specific data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile is not available, the antiproliferative activity of structurally similar compounds provides valuable insights.

For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were tested against a panel of cancer cell lines, with some compounds demonstrating significant anticancer activity. dntb.gov.ua Similarly, studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxicity was influenced by the nature of the substituents. mdpi.com The antiproliferative activity of various substituted thieno[2,3-d]pyrimidines has also been extensively studied, with some derivatives showing potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov The presence of chloro and phenyl groups in these active analogues suggests that 4-Chloro-5-(3-chlorophenyl)nicotinonitrile could also possess significant antiproliferative properties.

Table 2: In Vitro Antiproliferative Activity of Representative Chloro- and Phenyl-Substituted Heterocyclic Compounds

| Compound/Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 0.013 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | 0.55 - 2.74 | mdpi.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19, NCI-H460, SNB-75 | PGI = 65.12, 55.61, 54.68 (at 10 µM) | dntb.gov.ua |

| 5-Aryl-1,4-benzodiazepines with chloro-substituent | Various | Enhanced anticancer activity | nih.gov |

This table presents data for related substituted heterocyclic compounds to infer the potential antiproliferative activity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile, for which direct data is not available. PGI = Percent Growth Inhibition.

A significant mechanism through which many nicotinonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases. ekb.eg Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. nih.gov

Several studies have identified nicotinonitrile-based compounds as potent inhibitors of various kinases. For instance, a series of 3-cyanopyridine-sulfonamide hybrids were found to effectively inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.eg Nicotinonitrile derivatives have also been investigated as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cell survival and proliferation. Some of these derivatives have shown sub-micromolar inhibitory concentrations against Pim-1 kinase. ekb.eg

Furthermore, the nicotinonitrile scaffold has been incorporated into inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). ekb.egnih.gov A series of 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine derivatives were designed and tested for their EGFR and ErbB-2 kinase inhibitory activity, with some compounds showing excellent EGFR inhibition. ekb.eg The structural similarity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile to these active kinase inhibitors suggests that it may also function as a kinase inhibitor, contributing to its potential anticancer activity. The 4-chloro and 3-chlorophenyl substituents would likely play a key role in the binding affinity and selectivity towards specific kinase targets. mdpi.com

Table 3: Kinase Inhibitory Activity of Representative Nicotinonitrile and Related Heterocyclic Derivatives

| Compound/Class | Target Kinase(s) | IC50 (µM) | Reference(s) |

| 3-Cyanopyridine-sulfonamide hybrid | VEGFR-2 | 3.6 | ekb.eg |

| 4-Anilino-3-cyano-5-phenyl pyridine derivative | EGFR | 0.6 | ekb.eg |

| 3-Cyanopyridine derivative | Pim-1 Kinase | More effective than quercetin (B1663063) (IC50 = 9.23 µM) | ekb.eg |

| 5-Chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 | Potent and selective | houstonmethodist.org |

This table presents data for related kinase inhibitors to infer the potential enzyme inhibitory activity of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile, for which direct data is not available.

Modulation of Cellular Processes Related to DNA Integrity

Direct experimental studies investigating the effects of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile on DNA integrity, damage, or repair mechanisms have not been extensively reported in the available scientific literature. However, the genotoxic potential of structurally related chemical classes is an area of active research. For instance, certain chlorinated aromatic amines, which share some structural features with the subject compound, have been evaluated for genotoxicity. 4-chloro-o-toluidine, a related compound, was found to be weakly mutagenic in Salmonella typhimurium strains TA100 and TA98, but only after metabolic activation with an S9 mix. nih.gov In the absence of this metabolic activation, it did not induce gene mutations in bacteria or chromosomal aberrations in human lymphocytes. nih.gov

Furthermore, research into nicotinamide (B372718) derivatives, which are structurally analogous to the nicotinonitrile framework, has revealed that these molecules can interact with key proteins involved in DNA maintenance. nih.gov A recent study discovered a potent and selective inhibitor of ALKBH2, a DNA demethylase, based on a nicotinamide scaffold. nih.gov The inhibitor, AH2-14c, was shown to directly bind to ALKBH2 and increase the levels of DNA N3-methylcytosine (3meC) modifications within glioblastoma cells. nih.gov This demonstrates that the core pyridine structure found in 4-Chloro-5-(3-chlorophenyl)nicotinonitrile is capable of interacting with enzymes that regulate the epigenetic state and integrity of DNA. These findings underscore the need for direct toxicological and mechanistic studies to determine if 4-Chloro-5-(3-chlorophenyl)nicotinonitrile itself possesses any activity related to DNA integrity.

Other Investigated Biological Activities

Beyond the core research areas, scientific investigations have explored other potential applications for nicotinonitrile derivatives, including their use as pest control agents and industrial additives.

Nicotinonitrile derivatives have been identified as a promising class of compounds for controlling mollusc populations, which are significant agricultural pests and intermediate hosts for parasites like Schistosoma. mdpi.comnih.gov A study focused on the design and synthesis of new nicotinonitrile derivatives for evaluation against the land snail Monacha cartusiana provides significant insight into the structure-activity relationships (SAR) of this chemical class. mdpi.comnih.gov

In this research, a series of analogues were synthesized and tested. While 4-Chloro-5-(3-chlorophenyl)nicotinonitrile was not specifically included, the closely related compound 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile (Compound 5 in the study) was synthesized from its corresponding 2-hydroxynicotinonitrile (B16790) precursor. mdpi.com The study revealed crucial SAR insights:

Amino Substitution: Nicotinonitrile molecules containing an amino group at the 2-position generally exhibited better molluscicidal effects than compounds with other substituents at that position. mdpi.com

Thiolate Salts: The conversion of the 2-amino group to water-soluble piperidinium (B107235) or morpholinium nicotinonitrile-2-thiolate salts significantly enhanced molluscicidal activity compared to other analogues. mdpi.comnih.gov For example, the piperidinium and morpholinium thiolate salts (4a and 4b ) showed potent activity against M. cartusiana. mdpi.com

Biochemical Impact: The most active compounds were found to reduce levels of acetylcholinesterase (AChE) and total soluble protein (TSP) while increasing transaminase (ALT and AST) concentrations in the snails. nih.gov

Histopathology: Histopathological examination of the digestive glands of snails treated with the active thiolate salts revealed significant vacuolization, leading to a loss of gland function. mdpi.comnih.gov

These findings suggest that while the chloro-substituted nicotinonitrile core is a key pharmacophore, the specific substituent at the 2-position of the pyridine ring is critical for potent molluscicidal activity.

Table 1: Molluscicidal Activity of Nicotinonitrile Analogues against M. cartusiana

| Compound | Description | LC₅₀ (mg/mL) | Reference |

|---|---|---|---|

| Acetamiprid | Reference Compound | 0.93 | mdpi.com |

| Compound 4a | Piperidinium 4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine-2-thiolate | 2.90 | mdpi.com |

| Compound 4b | Morpholinium 4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine-2-thiolate | 3.03 | mdpi.com |

The use of nitrogen-containing heterocyclic organic compounds is a well-established strategy for protecting metals from corrosion in acidic environments, a significant issue in industries like oil and gas and acid pickling processes. researchgate.netscielo.br These inhibitors function primarily by adsorbing onto the metal surface, forming a protective barrier that impedes corrosive processes. mdpi.comkoreascience.kr

Research has demonstrated that nicotinonitrile derivatives are effective corrosion inhibitors. researchgate.net A study on brass alloy in a nitric acid medium found that nicotinonitrile compounds provided significant protection, with inhibition efficiencies reaching up to 96% at a concentration of 180 ppm. researchgate.net The mechanism was determined to be based on the adsorption of the inhibitor molecules onto the metal surface, which was confirmed by an increase in charge transfer resistance. researchgate.net

The efficacy of such inhibitors is attributed to the presence of heteroatoms (like nitrogen) and π-electrons in their structures, which facilitate strong adsorption onto the metal surface. mdpi.commdpi.com The general mechanism for heterocyclic inhibitors involves:

Adsorption: The molecules adhere to the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. mdpi.comresearchgate.net

Mixed-Type Inhibition: Many heterocyclic compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. scielo.brresearchgate.net

Protective Film Formation: The adsorbed layer forms a physical barrier that isolates the metal from the corrosive medium. This protective film can be visualized using techniques like Scanning Electron Microscopy (SEM). scielo.brkoreascience.kr

Quantum chemical studies using Density Functional Theory (DFT) are often employed to correlate the molecular structure of an inhibitor with its performance. mdpi.comkoreascience.kr These studies show that the energy of the Highest Occupied Molecular Orbital (E

Given that 4-Chloro-5-(3-chlorophenyl)nicotinonitrile possesses multiple nitrogen atoms, aromatic rings with π-electrons, and electronegative chlorine atoms, it contains the key structural features known to be effective for corrosion inhibition. It is therefore plausible that it would function as an effective corrosion inhibitor, likely through a mixed-type mechanism involving adsorption onto the metal surface.

Table 2: Efficacy of Various Heterocyclic Corrosion Inhibitors

| Inhibitor Class/Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Nicotinonitrile Derivatives | Brass Alloy | Nitric Acid | 96 | researchgate.net |

| Imidazole Derivative (P3) | Ordinary Steel | 5.0 M HCl | 97.0 | scielo.br |

| 4-Piperonylideneaminoantipyrine | Mild Steel | 1.0 M HCl | 94.3 | koreascience.kr |

Advanced Structural Characterization and Spectroscopic Analysis in Nicotinonitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for identifying the chemical environment of each proton and carbon atom, respectively.

For 4-Chloro-5-(3-chlorophenyl)nicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the nicotinonitrile ring, being part of a heteroaromatic system, would likely appear at different chemical shifts compared to those on the chlorophenyl ring. The substitution pattern will influence the multiplicity of these signals, which would appear as doublets, triplets, or multiplets depending on the coupling with adjacent protons.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the chlorine atoms and the nitrogen atom of the pyridine ring will also exhibit specific chemical shifts due to the electronic effects of these heteroatoms.

Table 1: Predicted ¹H NMR Data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile Data is illustrative and based on analogous structures like 4-chlorobenzonitrile. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.7 - 8.9 | s | H-2 (Pyridine ring) |

| ~8.5 - 8.7 | s | H-6 (Pyridine ring) |

| ~7.4 - 7.6 | m | Aromatic H (Chlorophenyl ring) |

Table 2: Predicted ¹³C NMR Data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile Data is illustrative and based on analogous structures like 4-chloronicotinonitrile. nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150 - 155 | C-2, C-6 (Pyridine ring) |

| ~140 - 145 | C-4 (Pyridine ring, C-Cl) |

| ~130 - 138 | Aromatic C (Chlorophenyl ring) |

| ~125 - 130 | C-5 (Pyridine ring) |

| ~115 - 120 | C-3 (Pyridine ring, C-CN) |

| ~115 | CN (Nitrile carbon) |

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile would be expected to show characteristic absorption bands for the nitrile, aromatic C-H, and C-Cl functional groups.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region. The presence of the C-Cl bonds would be indicated by stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile Data is illustrative and based on analogous structures like 4-chlorobenzonitrile. nist.gov

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | Stretching | Aromatic C-H |

| ~2230 | Stretching | C≡N (Nitrile) |

| ~1600 - 1450 | Stretching | Aromatic C=C and C=N |

| ~800 - 600 | Stretching | C-Cl |

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For 4-Chloro-5-(3-chlorophenyl)nicotinonitrile (C₁₂H₆Cl₂N₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion would be characteristic, with (M+2) and (M+4) peaks having relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would likely lead to fragmentation of the molecule. Plausible fragmentation pathways could involve the loss of a chlorine atom, the nitrile group, or cleavage of the bond between the two aromatic rings. The resulting fragment ions would provide valuable information for confirming the connectivity of the molecule.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-5-(3-chlorophenyl)nicotinonitrile Data is illustrative and based on the molecular formula and common fragmentation patterns.

| m/z | Proposed Fragment |

|---|---|

| 248/250/252 | [M]⁺ (Molecular ion) |

| 213/215 | [M - Cl]⁺ |

| 177 | [M - 2Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For 4-Chloro-5-(3-chlorophenyl)nicotinonitrile, with a molecular formula of C₁₂H₆Cl₂N₂, the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the stoichiometry of the compound.

Table 5: Theoretical Elemental Analysis for C₁₂H₆Cl₂N₂ Calculated based on the molecular formula.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.87 |

| Hydrogen (H) | 2.43 |

| Chlorine (Cl) | 28.46 |

| Nitrogen (N) | 11.24 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. growingscience.com If a suitable single crystal of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. growingscience.com

The analysis would reveal the relative orientation of the nicotinonitrile and 3-chlorophenyl rings. It is likely that there would be a dihedral angle between the planes of the two rings due to steric hindrance. Furthermore, the crystal packing would be determined by intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atoms. This information is invaluable for understanding the solid-state properties of the compound. While a crystal structure for the title compound is not available, studies on related molecules like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile have shown how this technique can elucidate detailed structural features, including intermolecular interactions. growingscience.com

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 5 3 Chlorophenyl Nicotinonitrile Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl This technique is instrumental in identifying the binding modes of potential drug candidates within the active site of a biological target, such as a protein or enzyme.

Identification of Potential Binding Sites and Modes

While specific docking studies on 4-chloro-5-(3-chlorophenyl)nicotinonitrile were not found in the reviewed literature, studies on analogous structures containing the nicotinonitrile or chlorophenyl scaffold provide a strong basis for predicting their binding behavior. For instance, docking studies on various arylpiperazine derivatives have successfully identified key interactions within the androgen receptor. nih.gov Similarly, research on pyranopyridine derivatives has elucidated their binding modes within the GABAA receptor. mdpi.com

It is hypothesized that the 4-chloro-5-(3-chlorophenyl)nicotinonitrile scaffold would engage in a variety of interactions within a target's binding pocket. The nitrile group is a potent hydrogen bond acceptor, while the chlorine atoms can participate in halogen bonding and hydrophobic interactions. The aromatic rings (pyridine and phenyl) are capable of engaging in π-π stacking and hydrophobic interactions with corresponding residues in the protein. The specific binding mode would be highly dependent on the topology and amino acid composition of the target's active site.

Table 1: Predicted Interaction Profile of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile

| Molecular Feature | Potential Interaction Type | Interacting Residue Type (Example) |

| Nicotinonitrile Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine |

| Pyridine (B92270) Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 4-Chloro Substituent | Halogen Bond, Hydrophobic | Leucine, Isoleucine, Valine |

| 3-Chlorophenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| 3-Chloro Substituent | Halogen Bond, Hydrophobic | Leucine, Isoleucine, Valine |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding reactivity and intermolecular interactions.

For derivatives of 4-chloro-5-(3-chlorophenyl)nicotinonitrile, DFT calculations would be invaluable for determining properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting non-covalent interactions with a biological target.

For example, studies on other heterocyclic compounds have utilized these calculations to correlate electronic properties with observed biological activity. researchgate.net It is anticipated that the electronegative chlorine atoms and the nitrile group in 4-chloro-5-(3-chlorophenyl)nicotinonitrile would lead to distinct regions of positive and negative electrostatic potential, guiding its interaction with protein binding sites.

Table 2: Predicted Electronic Properties of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile from Hypothetical Quantum Chemical Calculations

| Property | Predicted Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Maps regions for electrostatic interactions |

| Dipole Moment | Indicates overall polarity of the molecule |

Prediction of Pharmacophoric Features for Rational Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. youtube.com Structure-based pharmacophore modeling can identify the key chemical features responsible for a compound's biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov

For the 4-chloro-5-(3-chlorophenyl)nicotinonitrile class, a pharmacophore model would likely include:

A hydrogen bond acceptor feature centered on the nitrile nitrogen.

Two aromatic features corresponding to the pyridine and phenyl rings.

Hydrophobic features associated with the chloro-substituted aromatic rings.

The development of such a model would be a critical step in the rational design of new, more potent derivatives. By understanding the essential pharmacophoric features, medicinal chemists can design new molecules that retain these key elements while modifying other parts of the structure to improve properties like selectivity and pharmacokinetic profiles. This approach has been successfully applied to the design of inhibitors for various targets. nih.govnih.gov

In Silico Approaches to Structure-Based Design within the Nicotinonitrile Class

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. nih.gov When a high-resolution structure of the target protein is available, in silico techniques can be employed to design novel nicotinonitrile derivatives with improved binding affinity and selectivity.

This process often involves an iterative cycle of:

Docking: Predicting the binding mode of a library of virtual or known nicotinonitrile derivatives to the target protein.

Scoring: Estimating the binding affinity of these derivatives.

Visual Analysis: Examining the predicted binding poses to identify opportunities for improving interactions.

Modification: Designing new derivatives with modifications aimed at enhancing binding.

This in silico approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity. nih.gov For the nicotinonitrile class, this could involve the introduction of new functional groups to form additional hydrogen bonds, the optimization of the substitution pattern on the phenyl ring to enhance hydrophobic interactions, or the modification of the core scaffold to improve its fit within the binding pocket.

Strategic Applications in Advanced Organic Synthesis and Material Science Research

Utilization as Key Synthetic Intermediates and Building Blocks for Complex Molecules

In principle, the chloro and cyano functionalities of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile offer multiple avenues for synthetic elaboration. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

While numerous studies detail the synthetic utility of nicotinonitrile derivatives in general, specific examples employing 4-Chloro-5-(3-chlorophenyl)nicotinonitrile as a starting material are not readily found in the current body of scientific literature. researchgate.netresearchgate.net The synthesis of various substituted nicotinonitriles is often a key step in the preparation of biologically active compounds and functional materials. nih.gov However, the specific synthetic pathways originating from this particular compound are yet to be explored and reported.

Table 1: Potential, Yet Undocumented, Synthetic Transformations of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile

| Reagent/Condition | Potential Product Type | Reaction Type |

| Nucleophile (e.g., R-OH, R-NH2, R-SH) | 4-substituted-5-(3-chlorophenyl)nicotinonitriles | Nucleophilic Aromatic Substitution |

| H₂O/H⁺ or OH⁻ | 4-Chloro-5-(3-chlorophenyl)nicotinic acid | Nitrile Hydrolysis |

| Reducing agent (e.g., LiAlH₄, H₂/catalyst) | 4-Chloro-5-(3-chlorophenyl)pyridin-3-yl)methanamine | Nitrile Reduction |

| Organometallic reagents | Cross-coupling products | Cross-Coupling Reactions |

Q & A

Q. Table 1: Comparison of Reaction Conditions for SNAr Reactions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 160 | 3 | 26 |

| Na₂CO₃ | DMF | 160 | 24 | 14 |

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL is critical for resolving bond lengths, angles, and intermolecular interactions. For example:

Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources) to ensure accuracy.

Refinement : SHELXL employs least-squares minimization to optimize atomic coordinates and displacement parameters. Hydrogen bonding and π-π stacking can be visualized via ORTEP-3 for graphical representation .

Validation : Check for residual electron density and R-factors (e.g., R₁ < 0.05 for high-quality data).

Note : SHELX is robust for small-molecule refinement but may require manual adjustments for disordered regions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments.

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validate purity (>95% recommended).

Advanced Tip : For crystallographic validation, pair SC-XRD with Hirshfeld surface analysis (e.g., Crystal Explorer 17) to quantify intermolecular interactions (e.g., Cl···H, C···C) .

Advanced: How can conflicting data on reaction yields be systematically addressed?

Answer:

Contradictions in yields often arise from:

- Base Strength : Stronger bases (e.g., Cs₂CO₃) enhance deprotonation, accelerating nucleophilic attack.

- Solvent Polarity : Polar aprotic solvents stabilize transition states.

- Temperature Gradients : Microwave-assisted synthesis may reduce side reactions.

Q. Methodology :

Design of Experiments (DoE) : Use factorial designs to isolate variables.

Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR.

Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict activation barriers for SNAr pathways .

Advanced: What computational tools predict the compound’s reactivity in enzymatic systems?

Answer:

- Docking Simulations : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., nitrile hydratases). For example, mutations at active-site residues (e.g., Cys113 in nitrile hydratase) can enhance substrate binding for biotransformation .

- MD Simulations : GROMACS models stability of enzyme-substrate complexes over time.

- QM/MM Calculations : Study reaction mechanisms (e.g., hydrolysis of nitrile groups).

Q. Table 2: Key Residues for Nitrile Hydratase Binding

| Residue | Mutation | ΔBinding Energy (kcal/mol) |

|---|---|---|

| Cys113 | Ala | +2.5 |

| Cys115 | Ser | +1.8 |

Advanced: How is thermokinetic stability evaluated for this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting/decomposition points.

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating.

- Kinetic Modeling : Apply the Kissinger method to determine activation energy (Eₐ) for decomposition.

Example : A related tetrazole derivative exhibited Eₐ = 120 kJ/mol, with exothermic decomposition to chlorophenyl radicals .

Basic: What are emerging applications in materials science?

Answer:

- Fluorescence Sensors : Derivatives with extended π-systems (e.g., zinc phthalocyanines) show promise in detecting nitroaromatics via fluorescence quenching .

- Energetic Materials : High nitrogen content (21% in analogous compounds) contributes to detonation velocity (~4409 m/s) and pressure (~5.4 GPa) .

Note : Tailor substituents to modulate electronic properties (e.g., electron-withdrawing groups enhance thermal stability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.